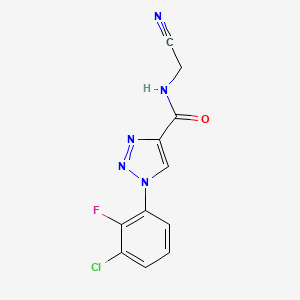
1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant cytotoxicity towards cancer cells, while having minimal effects on normal cells. Additionally, it has also been found to exhibit antifungal and antibacterial activity. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is the lack of information on its toxicity towards normal cells, which requires further investigation.
Direcciones Futuras
There are several potential future directions for the research on 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide. These include the investigation of its potential as an anticancer agent in combination with other drugs, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields such as antifungal and antibacterial agents.
In conclusion, 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has significant potential in the field of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is required to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chloro-2-fluoroaniline with sodium azide, followed by the reaction of the resulting compound with ethyl chloroformate. The product obtained is then reacted with cyanomethylamine to yield the final product.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-tumor activity and has been studied as a potential anticancer agent. Additionally, it has also been studied for its potential as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN5O/c12-7-2-1-3-9(10(7)13)18-6-8(16-17-18)11(19)15-5-4-14/h1-3,6H,5H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAXWLMFJCLZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(oxolan-2-ylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamid e](/img/structure/B2655874.png)
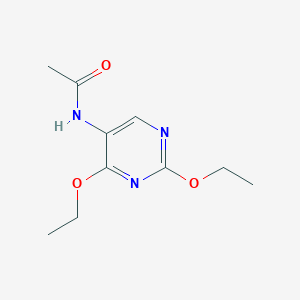
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2655878.png)
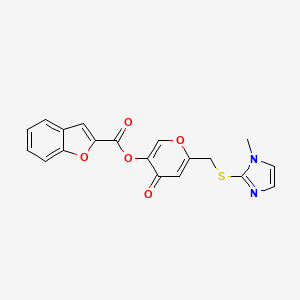
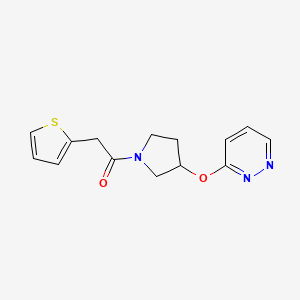
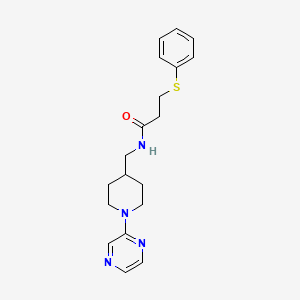
![3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2655883.png)
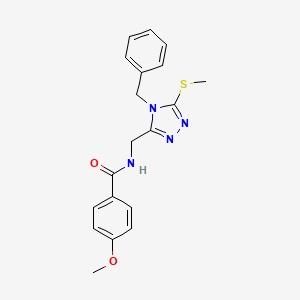
![1-(Azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2655888.png)
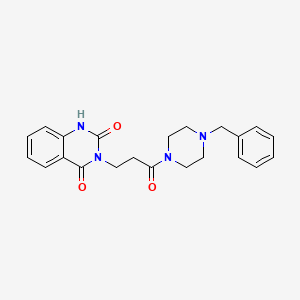
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2655891.png)
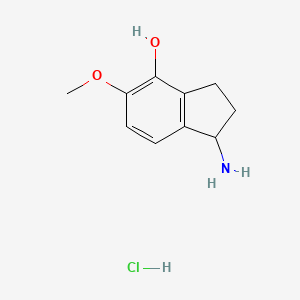
![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2655894.png)